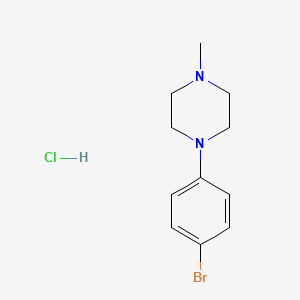

![molecular formula C16H16ClNO5S B2937011 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide CAS No. 1396884-81-3](/img/structure/B2937011.png)

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

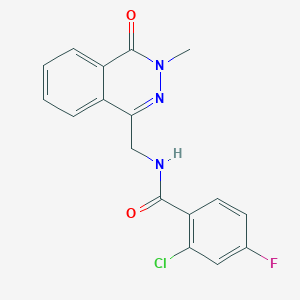

The compound seems to be a derivative of benzo[d][1,3]dioxole . Benzo[d][1,3]dioxole is a structural motif found in a variety of compounds that possess important pharmaceutical and biological applications .

Synthesis Analysis

While specific synthesis information for the requested compound is not available, similar compounds such as Schiff-based (E)-N′-(benzo[d][1,3]dioxol-5-ylmethylene)-4-methoxybezohydrazide monohydrate have been synthesized using the Schiff method .

Scientific Research Applications

Crystallography and Structural Analysis

The compound has been utilized in crystallography to determine the crystal structure of related organic compounds. The crystallographic data derived from such studies provide valuable insights into the molecular geometry, conformation, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of the material .

Medicinal Chemistry

In medicinal chemistry, this compound’s derivatives have been explored for their potential therapeutic applications. For instance, similar structures have been investigated for the treatment of rheumatic diseases, rheumatoid arthritis, and osteoarthritis, highlighting the compound’s significance in drug design and pharmacological research .

Flavouring Agent Development

This compound is chemically synthesized and has been considered for use as a flavouring agent in various food categories. Its structural properties may impart unique flavours, making it a subject of interest in the food chemistry sector .

Future Directions

While specific future directions for the compound are not available, similar compounds have shown potential as potent cyclooxygenase inhibitors, anti-convulsant, antioxidants, anti-inflammatory agents, analgesic, anti-microbial, anti-tubercular, antiviral, schistosomiasis, anti-platelet and anti-tumoral activities . These compounds could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships .

Mechanism of Action

Target of Action

The primary targets of this compound are microtubules and their component protein, tubulin . These structures are crucial for cell division and are therefore a leading target for anticancer agents .

Mode of Action

The compound interacts with its targets by modulating microtubule assembly. This is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis .

Biochemical Pathways

The compound affects the biochemical pathways related to cell division and apoptosis. By targeting microtubules and tubulin, it disrupts the normal process of cell division, leading to cell cycle arrest . This disruption can trigger programmed cell death or apoptosis, particularly in cancer cells .

Pharmacokinetics

Similar compounds have been found to obey lipinski’s rule of five, suggesting good bioavailability .

Result of Action

The compound’s action results in cell cycle arrest and the induction of apoptosis in cancer cells . This can lead to a reduction in the proliferation of cancer cells and potentially shrinkage of tumors . It has been shown to have good selectivity between cancer cells and normal cells .

properties

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-chlorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO5S/c1-16(19,11-6-7-13-14(8-11)23-10-22-13)9-18-24(20,21)15-5-3-2-4-12(15)17/h2-8,18-19H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFJKQLONULRPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC=C1Cl)(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2936928.png)

![5-amino-7-(2-chlorophenyl)-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B2936931.png)

![1-(cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B2936936.png)

![1-(4-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2936939.png)

![2-Ethylsulfonyl-1-[(3-fluorophenyl)methyl]benzimidazole](/img/structure/B2936941.png)

![1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2936946.png)

![N-(4-chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2936947.png)

![Ethyl (5-((2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2936950.png)